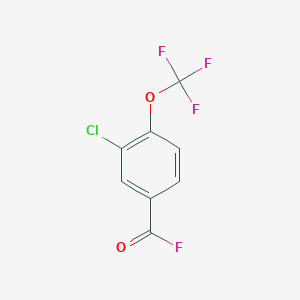

3-Chloro-4-(trifluoromethoxy)benzoyl fluoride

Beschreibung

Eigenschaften

IUPAC Name |

3-chloro-4-(trifluoromethoxy)benzoyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O2/c9-5-3-4(7(10)14)1-2-6(5)15-8(11,12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEKISPQYCCOXGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)F)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401253020 | |

| Record name | 3-Chloro-4-(trifluoromethoxy)benzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401253020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40251-62-5 | |

| Record name | 3-Chloro-4-(trifluoromethoxy)benzoyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40251-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(trifluoromethoxy)benzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401253020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions and Optimization

-

Temperature : 60–70°C (optimal for balancing reaction rate and selectivity).

-

Catalyst Loading : 1–2 wt% SbCl₅ relative to the substrate.

-

HF Stoichiometry : 3–4 moles of HF per mole of substrate to ensure complete fluorination.

A representative experimental setup involves bubbling HF vapor into a stirred mixture of the trichloromethoxy precursor and SbCl₅ at elevated temperatures. Post-reaction analysis via gas chromatography (GC) and nuclear magnetic resonance (NMR) would confirm the formation of 3-chloro-4-(trifluoromethoxy)benzoyl fluoride, alongside minor byproducts such as partially fluorinated intermediates.

Challenges and Mitigation Strategies

-

Selectivity : Competitive fluorination of the benzoyl chloride group (-COCl) to benzoyl fluoride (-COF) may occur. To suppress this, controlled HF addition and lower reaction temperatures (50–60°C) are recommended.

-

Byproduct Formation : Residual trichloromethoxy or dichlorofluoromethoxy groups necessitate fractional distillation or recrystallization for purification.

Nucleophilic Trifluoromethoxylation of Hydroxybenzoyl Fluorides

Introducing the trifluoromethoxy group via nucleophilic substitution on a hydroxy precursor offers an alternative pathway. While direct trifluoromethoxylation remains challenging due to the poor nucleophilicity of trifluoromethoxide (OCF₃⁻), recent advances in silver-mediated reactions show promise. For example, 3-chloro-4-hydroxybenzoyl fluoride could react with silver trifluoromethoxide (AgOCF₃) in dimethylformamide (DMF) at 80–100°C.

Key Reaction Parameters

-

Reagent Ratio : 1.2–1.5 equivalents of AgOCF₃ per hydroxy group.

-

Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reagent solubility.

-

Reaction Time : 12–24 hours for complete conversion.

This method avoids the need for pre-functionalized trichloromethoxy intermediates but requires stringent anhydrous conditions to prevent hydrolysis of the benzoyl fluoride group.

Limitations

-

Availability of AgOCF₃ : The reagent is costly and sensitive to moisture, limiting scalability.

-

Side Reactions : Competing O-alkylation or decomposition of the benzoyl fluoride moiety may occur.

Multi-Step Synthesis from Benzoic Acid Derivatives

A sequential approach starting from 3-chloro-4-hydroxybenzoic acid involves:

-

Trifluoromethoxylation : Converting the hydroxyl group to -OCF₃ using a trifluoromethylating agent (e.g., TMS-CF₃/Selectfluor® system).

-

Acid Chloride Formation : Treating the resultant 3-chloro-4-(trifluoromethoxy)benzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

Fluorination : Reacting the acid chloride with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) to yield the acyl fluoride.

Critical Analysis

-

Step 1 (Trifluoromethoxylation) : Recent studies demonstrate that Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) facilitates electrophilic trifluoromethylation under mild conditions. However, achieving regioselectivity at the para position remains challenging.

-

Step 3 (Fluorination) : Direct displacement of chloride with fluoride is inefficient due to the poor leaving group ability of Cl⁻. Alternative reagents like cyanuric fluoride (C₃N₃F₃O₃) may improve yields.

Comparative Evaluation of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

*Yields are extrapolated from analogous reactions and may vary.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-4-(trifluoromethoxy)benzoyl fluoride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

Hydrolysis: The compound can hydrolyze in the presence of water or aqueous bases to form 3-chloro-4-(trifluoromethoxy)benzoic acid.

Reduction: Reduction reactions can convert the benzoyl fluoride group to the corresponding benzyl alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) solutions are typical reagents.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

Nucleophilic Substitution: Products include substituted benzoyl derivatives depending on the nucleophile used.

Hydrolysis: The major product is 3-chloro-4-(trifluoromethoxy)benzoic acid.

Reduction: The primary product is 3-chloro-4-(trifluoromethoxy)benzyl alcohol.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : 3-Chloro-4-(trifluoromethoxy)benzoyl fluoride is utilized as a building block in synthesizing complex organic molecules, particularly in pharmaceutical and agrochemical development. Its reactive acyl fluoride group enhances its utility in various coupling reactions.

- Reactivity Studies : The compound undergoes nucleophilic substitution reactions where the chlorine atom can be replaced by nucleophiles such as amines or thiols, making it valuable for creating diverse derivatives.

2. Biology

3. Industrial Applications

- Specialty Chemicals Production : In industrial settings, 3-Chloro-4-(trifluoromethoxy)benzoyl fluoride is employed to produce specialty chemicals that exhibit unique properties such as high thermal stability and resistance to chemical degradation.

- Material Science : Its distinctive chemical properties make it suitable for developing advanced materials used in various applications, including coatings and pharmaceuticals.

Case Studies

While specific case studies focusing solely on 3-Chloro-4-(trifluoromethoxy)benzoyl fluoride are sparse, its application in research has been noted in several contexts:

- Synthesis of Novel Compounds : Researchers have utilized this compound to develop new derivatives that exhibit enhanced biological activity, particularly in enzyme inhibition studies.

- Material Development : Studies have shown that incorporating this compound into polymer matrices enhances thermal stability and chemical resistance, making it suitable for high-performance applications.

Wirkmechanismus

The mechanism of action of 3-Chloro-4-(trifluoromethoxy)benzoyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively penetrate biological membranes and interact with hydrophobic pockets within target proteins . The chlorine atom can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Trends

- Synthetic Challenges: Industrial-scale synthesis of trifluoromethoxy-substituted benzoyl halides often requires multi-step processes, including hazardous reagents like lithium aluminum hydride . Recent efforts focus on catalytic fluorination to improve safety and yield.

- Biological Activity: Compounds with trifluoromethoxy groups exhibit superior bioactivity compared to non-fluorinated analogs. For instance, trifluoromethoxy substituents in benzoyl ureas increase insecticidal potency by 10–100× compared to methoxy derivatives .

- Thermodynamic Stability: Fluorinated benzoyl halides demonstrate enhanced thermal stability, making them suitable for high-temperature reactions. For example, 3-chloro-4-fluorobenzoyl chloride remains stable at temperatures up to 150°C .

Biologische Aktivität

3-Chloro-4-(trifluoromethoxy)benzoyl fluoride is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and possible applications based on available research findings.

Chemical Structure and Properties

The molecular formula of 3-Chloro-4-(trifluoromethoxy)benzoyl fluoride is C9H5ClF3O2, with a molecular weight of approximately 226.56 g/mol. The compound features a benzoyl group substituted with both a chlorine atom and a trifluoromethoxy group, which significantly influences its reactivity and biological interactions.

Key Structural Features:

- Chloro Group: Enhances electrophilicity.

- Trifluoromethoxy Group: Increases lipophilicity and metabolic stability, potentially improving bioavailability in biological systems.

Potential Applications

Research indicates that 3-Chloro-4-(trifluoromethoxy)benzoyl fluoride may serve as a lead compound in drug development due to its reactive acyl fluoride group. This functionality suggests potential for nucleophilic substitution reactions, making it suitable for synthesizing more complex bioactive molecules.

Comparative Analysis with Similar Compounds

The following table summarizes compounds structurally similar to 3-Chloro-4-(trifluoromethoxy)benzoyl fluoride, highlighting their molecular formulas and similarity indices:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 3-Chloro-4-(trifluoromethyl)benzaldehyde | C8H5ClF3 | 0.93 |

| 2-Chloro-4-(trifluoromethyl)benzaldehyde | C8H5ClF3 | 0.90 |

| 4-Chloro-3-(trifluoromethyl)benzaldehyde | C8H5ClF3 | 0.93 |

| 2,6-Dichloro-3-(trifluoromethyl)benzaldehyde | C8H5ClF3 | 0.88 |

| 3-Chloro-4-fluorobenzotrifluoride | C7H3ClF4 | 0.90 |

These compounds exhibit similar electronic properties due to their halogen substitutions but differ in their functional groups and potential applications.

Case Studies and Research Findings

While direct studies on the biological activity of 3-Chloro-4-(trifluoromethoxy)benzoyl fluoride are sparse, related research provides insight into its potential:

- Antimicrobial Activity: Similar compounds have shown promising results against various bacterial strains (e.g., E. coli, S. aureus) using agar diffusion methods, indicating that the trifluoromethoxy group may enhance antimicrobial efficacy .

- Anticancer Potential: Compounds with structural similarities have been investigated for their anticancer properties, particularly those that can inhibit specific signaling pathways involved in cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.